Cas no 2172164-16-6 (4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidopentanoic acid)

4-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidopentanoic acid is a protected amino acid derivative featuring the 9-fluorenylmethoxycarbonyl (Fmoc) group, widely utilized in solid-phase peptide synthesis (SPPS). The Fmoc moiety provides orthogonal protection for the amine functionality, enabling selective deprotection under mild basic conditions while maintaining acid-labile side-chain protections. The compound’s structural features, including the methylbutanamido and pentanoic acid groups, enhance its utility in constructing complex peptide architectures. Its high purity and stability ensure reliable performance in automated synthesis workflows. This derivative is particularly valuable for synthesizing peptides requiring precise control over sequential coupling and deprotection steps, making it a critical reagent in peptide chemistry and pharmaceutical research.
4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidopentanoic acid structure
2172164-16-6 structure
商品名:4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidopentanoic acid
CAS番号:2172164-16-6
MF:C25H30N2O5
メガワット:438.516107082367
CID:6149751
PubChem ID:165876336

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidopentanoic acid 化学的及び物理的性質

名前と識別子

    • 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidopentanoic acid
    • EN300-1538888
    • 4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]pentanoic acid
    • 2172164-16-6
    • インチ: 1S/C25H30N2O5/c1-15(12-13-23(28)29)26-24(30)16(2)17(3)27-25(31)32-14-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,15-17,22H,12-14H2,1-3H3,(H,26,30)(H,27,31)(H,28,29)
    • InChIKey: DHGCOMBANUNLHQ-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC(C)C(C)C(NC(C)CCC(=O)O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 438.21547206g/mol
  • どういたいしつりょう: 438.21547206g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 32
  • 回転可能化学結合数: 10
  • 複雑さ: 647
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 105Ų

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidopentanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1538888-0.1g
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]pentanoic acid
2172164-16-6
0.1g
$2963.0 2023-05-26
Enamine
EN300-1538888-2.5g
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]pentanoic acid
2172164-16-6
2.5g
$6602.0 2023-05-26
Enamine
EN300-1538888-10.0g
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]pentanoic acid
2172164-16-6
10g
$14487.0 2023-05-26
Enamine
EN300-1538888-0.05g
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]pentanoic acid
2172164-16-6
0.05g
$2829.0 2023-05-26
Enamine
EN300-1538888-1.0g
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]pentanoic acid
2172164-16-6
1g
$3368.0 2023-05-26
Enamine
EN300-1538888-5.0g
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]pentanoic acid
2172164-16-6
5g
$9769.0 2023-05-26
Enamine
EN300-1538888-1000mg
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]pentanoic acid
2172164-16-6
1000mg
$3368.0 2023-09-26
Enamine
EN300-1538888-500mg
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]pentanoic acid
2172164-16-6
500mg
$3233.0 2023-09-26
Enamine
EN300-1538888-100mg
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]pentanoic acid
2172164-16-6
100mg
$2963.0 2023-09-26
Enamine
EN300-1538888-5000mg
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]pentanoic acid
2172164-16-6
5000mg
$9769.0 2023-09-26

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidopentanoic acid 関連文献

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidopentanoic acidに関する追加情報

Recent Advances in the Study of 2172164-16-6 and 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidopentanoic Acid

The chemical compound 2172164-16-6 and its derivative, 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidopentanoic acid, have recently garnered significant attention in the field of chemical biology and pharmaceutical research. These compounds are of particular interest due to their potential applications in drug development, peptide synthesis, and targeted therapeutics. This research brief aims to provide an overview of the latest findings related to these compounds, highlighting their synthesis, biological activity, and potential therapeutic uses.

Recent studies have focused on the synthesis and characterization of 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidopentanoic acid, a derivative of 2172164-16-6. This compound is a key intermediate in the synthesis of peptide-based drugs, particularly those involving the fluorenylmethyloxycarbonyl (Fmoc) protecting group. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions. Researchers have optimized the synthesis protocol for this compound, achieving high yields and purity, which is critical for its application in pharmaceutical development.

In addition to its role in peptide synthesis, 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidopentanoic acid has shown promising biological activity in preclinical studies. For instance, it has been investigated as a potential modulator of protein-protein interactions (PPIs), which are often challenging targets in drug discovery. Preliminary data suggest that this compound can selectively bind to specific protein domains, thereby inhibiting or enhancing PPIs depending on the context. These findings open new avenues for the development of therapeutics targeting diseases such as cancer and neurodegenerative disorders.

Another area of research involves the use of 2172164-16-6 as a scaffold for the design of novel small-molecule inhibitors. Recent work has demonstrated that modifications to the core structure of 2172164-16-6 can lead to compounds with enhanced binding affinity and selectivity for specific biological targets. For example, derivatives of 2172164-16-6 have been shown to inhibit enzymes involved in inflammatory pathways, suggesting potential applications in the treatment of chronic inflammatory diseases. These studies underscore the versatility of 2172164-16-6 as a starting point for medicinal chemistry efforts.

Despite these advancements, challenges remain in the development and application of these compounds. For instance, the pharmacokinetic properties of 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidopentanoic acid, such as its stability and bioavailability, need further optimization to ensure its efficacy in vivo. Additionally, the precise mechanisms underlying its biological activity are not yet fully understood, necessitating further mechanistic studies. Addressing these challenges will be crucial for translating these findings into clinically relevant therapies.

In conclusion, the compounds 2172164-16-6 and 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidopentanoic acid represent promising candidates for drug development and peptide synthesis. Recent research has shed light on their synthesis, biological activity, and potential therapeutic applications, paving the way for future studies. Continued efforts to optimize their properties and elucidate their mechanisms of action will be essential for realizing their full potential in the pharmaceutical industry.

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